2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate
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Overview
Description
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate is a heterocyclic organic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, apoptotic, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method is the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the thiazolopyridine core . The perchlorate salt is then obtained by treating the resulting compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted thiazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of functional organic materials
Mechanism of Action
The mechanism of action of 2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate involves its interaction with various molecular targets. It has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: These compounds share a similar thiazole-pyridine core but differ in their substitution patterns and biological activities.
Thiazolopyridines: Other derivatives of thiazolopyridine exhibit varying degrees of pharmacological activities.
Uniqueness
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to form stable perchlorate salts also enhances its solubility and stability, making it a valuable compound for various applications .
Properties
CAS No. |
13127-33-8 |
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Molecular Formula |
C8H8ClNO4S |
Molecular Weight |
249.67 g/mol |
IUPAC Name |
2-methyl-[1,3]thiazolo[3,2-a]pyridin-4-ium;perchlorate |
InChI |
InChI=1S/C8H8NS.ClHO4/c1-7-6-9-5-3-2-4-8(9)10-7;2-1(3,4)5/h2-6H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
VCEQJKBOWAOXHS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[N+]2=CC=CC=C2S1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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